4-Bromobutyltrimethoxysilane

Übersicht

Beschreibung

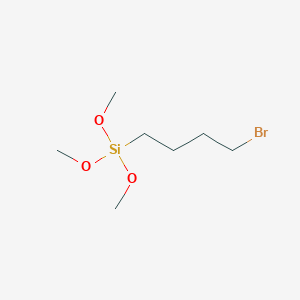

4-Bromobutyltrimethoxysilane is a chemical compound with the molecular formula C7H17BrO3Si . It contains a total of 29 atoms, including 17 Hydrogen atoms, 7 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom . It’s primarily used for research and development purposes .

Synthesis Analysis

4-Bromobutyltrimethoxysilane (4-BBT) is a versatile coupling agent used to modify surfaces, particularly silica and glass surfaces. The methoxy groups in 4-BBT can react with hydroxyl groups (OH) present on these surfaces, forming a strong chemical bond. The organic butyl chain, on the other hand, can bond with various organic molecules. This ability to bridge inorganic and organic materials makes 4-BBT valuable for creating new materials with desired properties.Molecular Structure Analysis

The 4-Bromobutyltrimethoxysilane molecule contains a total of 28 bonds. There are 11 non-Hydrogen bonds and 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen

1. Environmental Applications

Research on cetyltrimethylammonium bromide-coated magnetic nanoparticles, involving a related compound, cetyltrimethylammonium bromide (CTAB), demonstrates its utility in environmental science. Specifically, it's used in the preconcentration of phenolic compounds from environmental water samples. The method combines mixed hemimicelles and magnetic nanoparticles for high extraction yields, high breakthrough volumes, and short analysis times, which is beneficial for environmental monitoring and pollution control (Zhao, Shi, Cai, & Mou, 2008).

2. Textile Industry

In the textile industry, a study on cotton fabric modified by a mixture of tetraethoxysilane (TEOS) and hexadecyltrimethylammonium bromide, a compound similar to 4-Bromobutyltrimethoxysilane, highlights its application for creating multifunctional textiles. These textiles exhibit antifungal and hydrophobic properties, potentially beneficial for human health applications like wound dressings and protective clothing (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).

3. Medical Research

Although not directly related to 4-Bromobutyltrimethoxysilane, research on bromophenol, a compound with a bromine component, has shown promising results in medical applications. A novel bromophenol derivative demonstrated significant anticancer activities against human lung cancer cells, indicating potential therapeutic applications (Guo et al., 2018).

Safety And Hazards

When handling 4-Bromobutyltrimethoxysilane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .

Eigenschaften

IUPAC Name |

4-bromobutyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17BrO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTKXYYKYIAPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCBr)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572736 | |

| Record name | (4-Bromobutyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobutyltrimethoxysilane | |

CAS RN |

226558-82-3 | |

| Record name | (4-Bromobutyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)

![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)